Boron phosphate

Übersicht

Beschreibung

Boron phosphate is an inorganic compound with the chemical formula BPO₄. It is a white, infusible solid that evaporates above 1450°C . This compound is known for its high thermal stability and is used in various industrial applications, including as a catalyst in organic synthesis and as a source of phosphates for exchange reactions in the solid state .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Boron phosphate can be synthesized through several methods. The simplest method involves the reaction of phosphoric acid and boric acid at temperatures ranging from 80°C to 1200°C . The reaction produces a white amorphous powder, which can be converted to a microcrystalline product when heated at about 1000°C for 2 hours . The main reaction is:

H3BO3+H3PO4→BPO4+3H2O

Other methods include:

- Reaction of phosphoric acid and triethyl borate

- Reaction of triethyl phosphate and boron trichloride

- Reaction of diammonium phosphate and borax heated to 1000°C

- Hydrothermal synthesis using boric acid and phosphorus pentoxide

Industrial Production Methods: In industrial settings, this compound is often produced through high-temperature solid-phase reactions. For example, boric acid and a mixture of ammonium phosphate and phosphoric acid can be calcined at 300-1000°C in a rotary kiln for 1-3 hours . This method is efficient, with a short reaction period, simple technological process, low production cost, and high product quality .

Analyse Chemischer Reaktionen

Types of Reactions: Boron phosphate undergoes various chemical reactions, including:

Dehydration Reactions: It acts as a catalyst in dehydration reactions in organic synthesis.

Exchange Reactions: It serves as a source of phosphates for exchange reactions in the solid state to obtain metal phosphates.

Common Reagents and Conditions:

Dehydration Reactions: Typically involve organic compounds and are conducted under controlled temperatures.

Exchange Reactions: Often involve metal salts and are conducted in solid-state conditions.

Major Products:

Dehydration Reactions: Various dehydrated organic compounds.

Exchange Reactions: Metal phosphates.

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

Boron Source for Plant Growth

Boron phosphate serves as an effective source of boron, a vital micronutrient for plants. It releases soluble boron slowly, which is beneficial for crops like cotton. A greenhouse study demonstrated that incorporating this compound into soil significantly improved the availability of boron for young cotton plants, minimizing the risk of leaching due to rainfall .

Table 1: Effects of this compound on Cotton Growth

| Treatment | Boron Source | Growth Rate (cm) | Yield (g) |

|---|---|---|---|

| Control | None | 12 | 50 |

| This compound | Deactivated | 16 | 70 |

| Soluble Boron | Soluble | 14 | 65 |

Medical Applications

Boron Neutron Capture Therapy (BNCT)

This compound nanoparticles have been investigated for their biocompatibility in BNCT, a targeted cancer treatment that involves the accumulation of boron-10 in tumor cells followed by neutron irradiation. Studies show that functionalized this compound nanoparticles can enhance the efficacy of BNCT by improving the selective delivery of boron to tumors .

Case Study: Clinical Trials of BNCT

Clinical trials conducted at Kyoto University have demonstrated promising results in treating glioblastoma multiforme using BPA (boronophenylalanine) as a boron carrier. The trials indicated that BNCT could potentially provide a therapeutic advantage over traditional photon irradiation techniques .

Materials Science Applications

Biodegradable Glasses

Recent research has focused on the development of this compound glasses for biomedical applications, particularly in tissue engineering. These glasses exhibit unique physical and mechanical properties, such as high Vickers hardness and bioactivity, making them suitable for bone regeneration applications .

Table 2: Properties of this compound Glasses

| Property | Value |

|---|---|

| Vickers Hardness | 7.45 GPa |

| Bioactivity (Apatite Formation) | Yes |

| Density | X g/cm³ |

Wirkmechanismus

The mechanism by which boron phosphate exerts its effects varies depending on its application:

Vergleich Mit ähnlichen Verbindungen

Aluminum Phosphate (AlPO₄): Similar in structure to boron phosphate and used in similar applications, such as catalysis and material science.

Phosphorus Pentoxide (P₂O₅): Used in the synthesis of this compound and shares some catalytic properties.

Uniqueness: this compound’s unique combination of high thermal stability, catalytic properties, and ability to form stable char layers in flame retardancy applications sets it apart from similar compounds .

Biologische Aktivität

Boron phosphate (BPO4) is a compound that has garnered attention in recent years for its potential biological activities, particularly in the fields of cancer therapy and biomaterials. This article provides a comprehensive overview of the biological activity of this compound, supported by case studies, research findings, and data tables.

Overview of this compound

This compound is a white crystalline solid that can be synthesized through various methods, including the reaction of boric acid and phosphoric acid. Its unique chemical structure imparts specific properties that make it suitable for applications in biomedicine, particularly in boron neutron capture therapy (BNCT) and as a slow-release fertilizer.

Anticancer Properties

One of the most significant areas of research regarding this compound is its application in cancer treatment, specifically through BNCT. BNCT is a targeted radiotherapy technique that uses boron-containing compounds to selectively irradiate cancer cells. The effectiveness of BPO4 in this context has been evaluated in several studies:

- Case Study 1 : A clinical trial involving 23 patients with newly diagnosed glioblastoma demonstrated that BNCT using boron compounds resulted in a median survival time of 19.5 months. The study compared outcomes with conventional therapies, showing promising results for BPO4 as a therapeutic agent .

- Case Study 2 : Research indicated that functionalized this compound nanoparticles exhibited biocompatibility and enhanced therapeutic effects when used in conjunction with BNCT protocols .

Antimicrobial Activity

Recent studies have also explored the antimicrobial properties of boron compounds. For instance, newly synthesized boron glycine monoester (BGM) and diester (BGD) showed significant antimicrobial effects against various pathogens. The study found that BGM had an IC50 value of 6.6 mM against U87MG glioblastoma cells, suggesting its potential as an antimicrobial agent .

The biological activity of this compound can be attributed to several mechanisms:

- Cellular Uptake : Studies have shown that the uptake of boron-containing compounds into cancer cells occurs via endocytosis, which is crucial for the effectiveness of BNCT .

- Oxidative Stress Induction : Boron compounds can induce oxidative stress in cancer cells, leading to increased cell death. This effect is mediated by alterations in antioxidant enzyme activities and lipid peroxidation levels .

Data Tables

The following table summarizes key findings from recent studies on the biological activity of this compound and related compounds:

Eigenschaften

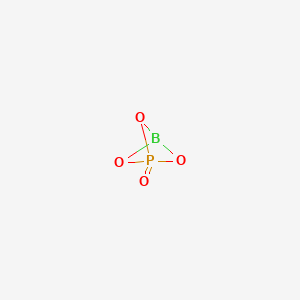

IUPAC Name |

2,4,5-trioxa-1λ5-phospha-3-borabicyclo[1.1.1]pentane 1-oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/BO4P/c2-6-3-1(4-6)5-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKVCQBPDVHFKCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B12OP(=O)(O1)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BPO4, BO4P | |

| Record name | boron(III) orthophosphate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Boron(III)_orthophosphate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10872553 | |

| Record name | Boron phosphate (B(PO4)) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10872553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Pellets or Large Crystals, White odorless powder; [Alfa Aesar MSDS] | |

| Record name | Boron phosphate (B(PO4)) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Boron phosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20364 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13308-51-5 | |

| Record name | Boron phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13308-51-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boron phosphate (B(PO4)) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013308515 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Boron phosphate (B(PO4)) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Boron phosphate (B(PO4)) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10872553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Boron orthophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.020 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.